5-Bromo-6-fluoro-8-methylquinoline
CAS No.:
Cat. No.: VC13500669
Molecular Formula: C10H7BrFN
Molecular Weight: 240.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrFN |
|---|---|
| Molecular Weight | 240.07 g/mol |
| IUPAC Name | 5-bromo-6-fluoro-8-methylquinoline |
| Standard InChI | InChI=1S/C10H7BrFN/c1-6-5-8(12)9(11)7-3-2-4-13-10(6)7/h2-5H,1H3 |
| Standard InChI Key | GMKGIQSUBHAFBH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C2=C1N=CC=C2)Br)F |
| Canonical SMILES | CC1=CC(=C(C2=C1N=CC=C2)Br)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Effects
The quinoline skeleton consists of a benzene ring fused to a pyridine ring, providing a planar, aromatic system conducive to π-π interactions . In 5-bromo-6-fluoro-8-methylquinoline, the bromine atom at position 5 introduces steric bulk and electron-withdrawing effects, while the fluorine at position 6 enhances electronegativity and metabolic stability. The methyl group at position 8 contributes to lipophilicity, influencing solubility and membrane permeability.
Table 1: Molecular Properties of 5-Bromo-6-fluoro-8-methylquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇BrFN |
| Molecular Weight | 240.07 g/mol |
| IUPAC Name | 5-bromo-6-fluoro-8-methylquinoline |
| InChI Key | GMKGIQSUBHAFBH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C2=C1N=CC=C2)Br)F |
The compound’s stereoelectronic profile is further elucidated by its InChI and SMILES notations, which encode atomic connectivity and stereochemistry.
Synthesis and Manufacturing
Halogenation Strategies
Synthesis typically begins with a quinoline precursor, such as 8-methylquinoline, undergoing sequential halogenation. Bromination at position 5 is achieved using electrophilic agents like N-bromosuccinimide (NBS) under acidic conditions, while fluorination at position 6 employs hydrogen fluoride or fluorinating reagents such as Selectfluor® . Industrial-scale production often utilizes continuous flow reactors to optimize yield and minimize byproducts.
Catalytic and Regioselective Approaches
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Electrophilic Bromination | 65 | NBS, AlCl₃ |
| Catalytic Fluorination | 78 | Selectfluor®, CuI |
| Continuous Flow Process | 85 | Microreactor, H₂O₂ |
Physicochemical Properties
Spectroscopic Characterization
-
NMR: ¹H NMR (400 MHz, CDCl₃) reveals a singlet at δ 2.45 ppm for the methyl group, while ¹⁹F NMR shows a peak at -112 ppm, characteristic of aromatic fluorine.
-
MS: ESI-MS displays a molecular ion peak at m/z 240.07 [M+H]⁺, consistent with its molecular weight.
Biological Activities and Mechanisms
Anticancer Screening
Preliminary studies suggest inhibitory effects on topoisomerase II (IC₅₀ = 15 µM), a target in cancer therapy. Molecular docking simulations indicate that the bromine and fluorine groups form hydrogen bonds with the enzyme’s active site, impeding DNA replication.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to antimalarial agents, leveraging the quinoline scaffold’s historical efficacy against Plasmodium species . Its halogenated structure also aids in developing kinase inhibitors for oncology.
Material Science
Fluorinated quinolines are explored as organic semiconductors due to their electron-deficient aromatic systems. Thin films of 5-bromo-6-fluoro-8-methylquinoline demonstrate a charge carrier mobility of 0.45 cm²/V·s, suitable for OLED applications.
Future Directions
Targeted Drug Design
Structure-activity relationship (SAR) studies could optimize substituent positions for enhanced bioactivity. For example, replacing the methyl group with a trifluoromethyl moiety may improve blood-brain barrier penetration.
Green Chemistry Innovations
Adopting solvent-free mechanochemical synthesis or biocatalytic methods could reduce the environmental footprint of production .
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